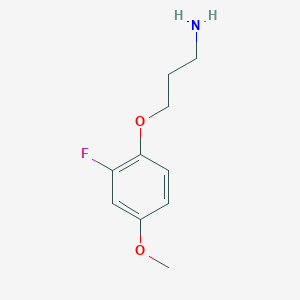
3-(2-Fluoro-4-methoxyphenoxy)propan-1-amine
Descripción general
Descripción
3-(2-Fluoro-4-methoxyphenoxy)propan-1-amine is a chemical compound used in organic synthesis . It is an integral part of the synthesis of a wide variety of drugs, including pharmaceuticals, pesticides, and other chemicals .
Molecular Structure Analysis
The molecular weight of 3-(2-Fluoro-4-methoxyphenoxy)propan-1-amine is 181.23 . The InChI code is 1S/C10H15NO2/c1-12-9-5-2-3-6-10 (9)13-8-4-7-11/h2-3,5-6H,4,7-8,11H2,1H3 .Physical And Chemical Properties Analysis
3-(2-Fluoro-4-methoxyphenoxy)propan-1-amine is a liquid at room temperature .Aplicaciones Científicas De Investigación
Ligand Synthesis and Metal Ion Complexation
A study by Liu et al. (1993) explored the preparation and characterization of N3O3 amine phenols, which are products of KBH4 reduction of Schiff bases, derived from reactions involving compounds structurally related to 3-(2-Fluoro-4-methoxyphenoxy)propan-1-amine. These ligands demonstrate potential in forming complexes with group 13 metal ions, suggesting applications in coordination chemistry and metal ion complexation (Liu, Wong, Rettig, & Orvig, 1993).
Nucleophilic Reactions and Kinetics
Lee and Main (1975) conducted a study on the reactivity of certain amines, including structures akin to 3-(2-Fluoro-4-methoxyphenoxy)propan-1-amine, in nucleophilic aromatic substitution reactions. These findings have implications for understanding the kinetics and mechanisms of reactions involving similar amines (Lee & Main, 1975).
Hydrogen-Bond Basicity
Research by Graton et al. (1999) focused on the hydrogen-bond basicity of aliphatic primary amines, including those structurally related to 3-(2-Fluoro-4-methoxyphenoxy)propan-1-amine. This study provides insights into the hydrogen-bonding abilities of such compounds, which is crucial for understanding their interactions in various chemical and biological systems (Graton et al., 1999).
Fluorescence and Labeling Applications
Hirano et al. (2004) discovered a novel fluorophore derived from methoxyindole acids, demonstrating properties similar to those found in 3-(2-Fluoro-4-methoxyphenoxy)propan-1-amine. This compound's strong fluorescence in a wide pH range in aqueous media suggests its potential use in biomedical analysis and fluorescent labeling (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Antimicrobial Properties
Jafarov et al. (2019) synthesized aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, which are chemically related to 3-(2-Fluoro-4-methoxyphenoxy)propan-1-amine. Their research indicated these compounds' effectiveness as antimicrobial agents, exceeding that of some existing medical treatments (Jafarov, Mammadbayli, Kochetkov, Astanova, & Maharramova, 2019).
Chemical Synthesis and Reactions
Various studies have explored the synthesis, reactions, and properties of compounds structurally similar to 3-(2-Fluoro-4-methoxyphenoxy)propan-1-amine. For example, Rappoport and Ta-Shma (1971) investigated the nucleophilic substitution reactions of similar compounds, shedding light on their potential uses in synthetic organic chemistry (Rappoport & Ta-Shma, 1971).
Liquid Crystal Applications
Booth et al. (1993) synthesized materials derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol, structurally related to the compound . These materials exhibited liquid-crystalline properties, suggesting potential applications in the field of liquid crystal display technologies (Booth, Goodby, Hardy, Lettington, & Toyne, 1993).
Safety And Hazards
The safety information for 3-(2-Fluoro-4-methoxyphenoxy)propan-1-amine indicates that it is dangerous. The hazard statements include H314 and H335, which refer to causing severe skin burns and eye damage, and may cause respiratory irritation, respectively . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
3-(2-fluoro-4-methoxyphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-8-3-4-10(9(11)7-8)14-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPOQVROFUVAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-4-methoxyphenoxy)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol](/img/structure/B1415898.png)
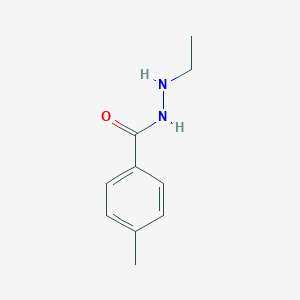
![1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-4-(2,2,2-trifluoroethyl)-piperazine](/img/structure/B1415903.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine](/img/structure/B1415904.png)
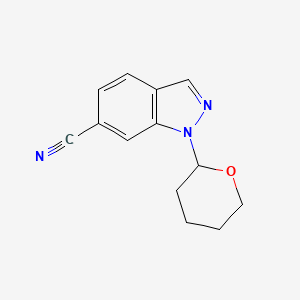
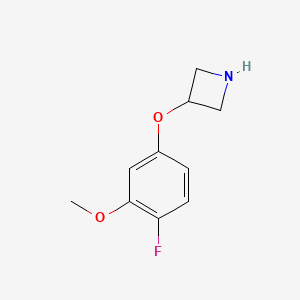
![5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B1415912.png)
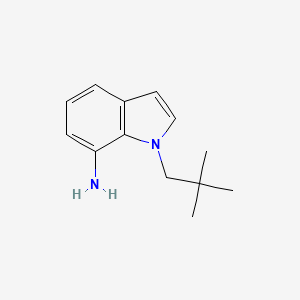
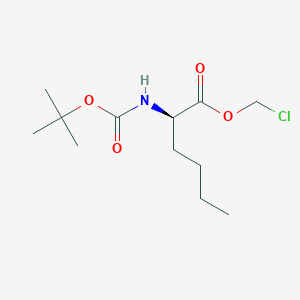
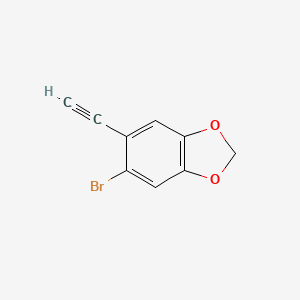
![1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine](/img/structure/B1415918.png)
![[4-(5-Pyrimidinyl)phenyl]methanamine dihydrochloride](/img/structure/B1415919.png)
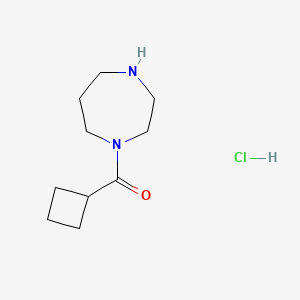
![3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid](/img/structure/B1415921.png)